3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline
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Overview
Description
“3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 866018-05-5 . It has a molecular weight of 335.15 and its IUPAC name is 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 335.15 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis Techniques
A variety of methods have been developed to synthesize imidazo[1,2-a]pyridine derivatives, including 3-iodoimidazo[1,2-a]pyridines, which involve iodocyclization cascades, chemoselective iodination, and domino cyclization/halogenation reactions. These methods offer wide substrate scopes, simple operations, and are often metal-free, highlighting their efficiency and environmental friendliness (Zhou et al., 2019; Zhao et al., 2018; Enguehard-Gueiffier et al., 2015).
Reactivity and Properties
The reactivity of imidazo[1,2-a]pyridines towards various chemical transformations, such as oxidative Csp3–H amination and iodination, has been successfully explored. These studies reveal the potential of imidazo[1,2-a]pyridine derivatives in constructing complex organic molecules through innovative synthetic strategies (Wu et al., 2016; Samanta et al., 2016).
Catalytic Activity
Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities. For instance, their effectiveness as catalysts in the oxidation of catechol to o-quinone has been studied, revealing the impact of ligands, transition metals, ion salts, and the concentration of the complex on the rate of oxidation (Saddik et al., 2012).
Applications in Electroluminescence and Material Science
Research has also delved into the application of imidazo[1,2-a]pyridine derivatives in electroluminescence and as components in organic light-emitting diode (OLED) devices. These compounds have shown potential in enhancing device performance through their photophysical properties (Vezzu et al., 2010).
Anion Transport
The ability of imidazo[1,2-a]pyridine derivatives to act as transmembrane anion transporters has been demonstrated, highlighting their significance in biological and medicinal chemistry (Peng et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDTWKXEIVZCKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363132 |
Source
|
Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
CAS RN |
866018-05-5 |
Source
|
Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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